molecular formula C21H13IO5 B12860022 3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B12860022
M. Wt: 472.2 g/mol
InChI Key: NYABAQHOUPPMGQ-UHFFFAOYSA-N
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Description

3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene derivatives This compound is characterized by its unique spiro structure, which involves a fusion of isobenzofuran and xanthene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable xanthene derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodomethyl group can be reduced to a methyl group.

    Substitution: The iodomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or cyanides under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of methyl-substituted xanthene derivatives.

    Substitution: Formation of various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodomethyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A xanthene derivative with similar chromophoric properties but lacks the iodomethyl group.

    Rhodamine: Another xanthene derivative used as a fluorescent dye, differing in the substitution pattern on the xanthene ring.

Uniqueness

3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its spiro structure and the presence of both hydroxyl and iodomethyl groups

Properties

Molecular Formula

C21H13IO5

Molecular Weight

472.2 g/mol

IUPAC Name

3',6'-dihydroxy-6-(iodomethyl)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C21H13IO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2

InChI Key

NYABAQHOUPPMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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